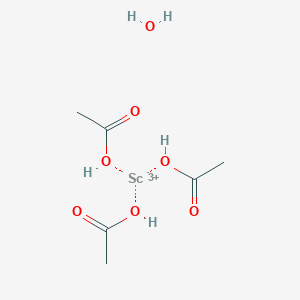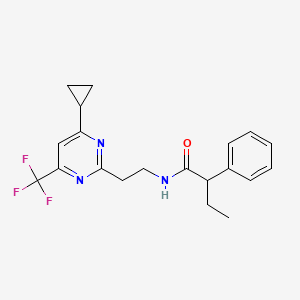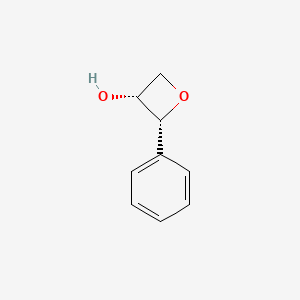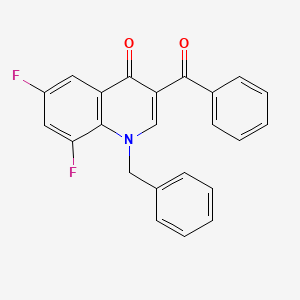
Acetic acid, scandium(3+) salt, hydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetic acid, scandium(3+) salt, hydrate (9CI)” is also known as Scandium(III) acetate hydrate . It has a molecular formula of C6H9O6Sc and a molecular weight of 222.09 g/mol . This compound is a salt formed from acetic acid and scandium(3+), and it also contains a certain amount of water (hydrate).
Molecular Structure Analysis
The molecular structure of “Acetic acid, scandium(3+) salt, hydrate (9CI)” consists of three acetic acid molecules (CH3CO2) and one scandium(3+) ion (Sc+3) . The exact structure can be represented by the SMILES string:CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sc+3] . Physical And Chemical Properties Analysis
The physical and chemical properties of “Acetic acid, scandium(3+) salt, hydrate (9CI)” include a molecular weight of 222.09 g/mol . It has 0 hydrogen bond donor count, 6 hydrogen bond acceptor count, and 0 rotatable bond count . Its exact mass and monoisotopic mass are 221.995820 g/mol . The topological polar surface area is 120 Ų, and it has a heavy atom count of 13 .Aplicaciones Científicas De Investigación
Hydration and Structural Properties
- The hydration of scandium(III) ions, including those in acidic aqueous solutions, has been studied extensively. X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) methods have been used to characterize the structures of hydrated scandium(III) ions in solutions and in crystalline hydrates. These studies have revealed details about coordination numbers, configurations, and hydration spheres (Lindqvist-Reis, Persson, & Sandström, 2006).
Applications in Starch Modification
- Scandium trifluoromethane sulfonate (Sc(OTf)3) has been used as a catalyst for acetylation of starch. This process is significant for preparing starch esters under mild conditions, indicating potential applications in materials science and food technology (Shogren, 2008).
Extraction and Separation Techniques
- Research on the extraction of scandium(III) from various solutions has been carried out. Techniques like solvent extraction using sec-nonylphenoxy acetic acid and anion exchange in acetic acid-HCl mixtures have been developed to separate scandium from other elements, demonstrating its utility in the field of analytical chemistry and material processing (Wang et al., 2002); (Kuroda & Hikawa, 1966).
Chemical Analysis and Detection
- Techniques for the spectrophotometric determination of scandium using various reagents have been developed. These methods are essential for accurate and sensitive detection of scandium in various samples, which is crucial for both environmental monitoring and material analysis (MacDonald & Yoe, 1963).
Mecanismo De Acción
Target of Action
Acetic acid, one of the components of the compound, is known to act as an antimicrobial agent and is used to treat susceptible infections . Scandium(III) acetate, another component, is a water-soluble crystal that decomposes into scandium oxide at high temperature .
Mode of Action
Acetic acid is known to act as a counterirritant and also as a reagent . It is a product of the oxidation of ethanol and of the destructive distillation of wood . Scandium(III) acetate can be obtained by reacting scandium hydroxide with aqueous acetic acid .
Biochemical Pathways
Acetic acid bacteria are known to partially oxidize a variety of carbohydrates and release the corresponding metabolites into the media .
Pharmacokinetics
Acetic acid is known to be used locally, occasionally internally . Scandium(III) acetate is a water-soluble crystal , suggesting it could be absorbed and distributed in the body.
Result of Action
Acetic acid is known to treat infections caused by bacteria or fungus . Scandium(III) acetate decomposes into scandium oxide at high temperature .
Action Environment
Scandium(iii) acetate is known to decompose into scandium oxide at high temperature , suggesting that temperature could be a significant environmental factor influencing its stability.
Propiedades
IUPAC Name |
acetic acid;scandium(3+);hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFOVXMMKWBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Sc+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2432215.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2432218.png)
![3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2432219.png)
![4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2432221.png)

![N'-[(1E)-[2-(4-fluorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2432224.png)


![3-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2432228.png)

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)propanoic acid](/img/structure/B2432233.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2432234.png)

![Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2432238.png)